3-(Furan-2-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid
Overview
Description
The compound “3-(Furan-2-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid” contains a furan ring, an oxazole ring, and a carboxylic acid group. Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Oxazole is a heterocyclic compound containing an oxygen atom and a nitrogen atom in a five-membered ring . The presence of these functional groups could potentially give this compound interesting chemical properties.
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through condensation reactions or coupling reactions . For instance, 3-aryl-3-(furan-2-yl)propanoic acid derivatives can be synthesized through hydroarylation of the carbon–carbon double bond of 3-(furan-2-yl)propenoic acids and their esters .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the furan and oxazole rings, along with the carboxylic acid group. The exact structure would depend on the specific arrangement and bonding of these groups .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the furan ring could undergo electrophilic substitution or opening of the ring. The oxazole ring could participate in nucleophilic substitution reactions . The carboxylic acid group could undergo reactions such as esterification or decarboxylation .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylic acid group could make the compound soluble in polar solvents .Mechanism of Action
Mode of Action
. The compound may interact with its targets, causing changes in their function and resulting in these diverse biological effects.
Pharmacokinetics
, suggesting that this compound may also have good bioavailability
Result of Action
. These effects likely result from the compound’s interaction with its targets and the subsequent changes in cellular function.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of “3-(Furan-2-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid”. For instance, the compound should be stored in a cool, dry place to maintain its stability . Additionally, the concentration of the compound can affect its efficacy, as demonstrated by similar compounds
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Furan derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, and antimicrobial activities . These activities suggest that 3-(Furan-2-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid may interact with a variety of enzymes, proteins, and other biomolecules.
Cellular Effects
Some furan derivatives have been found to inhibit the proliferation of certain cell types
Molecular Mechanism
It is known that furan derivatives can undergo various chemical reactions, including hydroarylation . This suggests that the compound may exert its effects at the molecular level through similar reactions.
Properties
IUPAC Name |
3-(furan-2-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO4/c10-8(11)7-4-5(9-13-7)6-2-1-3-12-6/h1-3,7H,4H2,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIIRAFSXBQUNHB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(ON=C1C2=CC=CO2)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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